molecular formula C12H10BrN5O3 B11228585 7-(3-Bromo-4-methoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid

7-(3-Bromo-4-methoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid

Cat. No.: B11228585
M. Wt: 352.14 g/mol
InChI Key: KVJHSGBIQQTXCJ-UHFFFAOYSA-N
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Description

7-(3-Bromo-4-methoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a tetrazolo[1,5-a]pyrimidine core, which is known for its stability and reactivity, making it a valuable scaffold in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(3-Bromo-4-methoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of 3-bromo-4-methoxyaniline with a suitable pyrimidine derivative under acidic conditions, followed by cyclization to form the tetrazolo[1,5-a]pyrimidine ring. The final step involves carboxylation to introduce the carboxylic acid group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the bromine atom, replacing it with hydrogen or other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) are often employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules. It is used in the development of new materials with specific electronic and optical properties.

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Its derivatives have shown promise in inhibiting certain enzymes and receptors, making it a candidate for drug development.

Medicine: The compound’s potential therapeutic applications include its use as an anti-inflammatory, antimicrobial, and anticancer agent. Research is ongoing to explore its efficacy and safety in various medical conditions.

Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism by which 7-(3-Bromo-4-methoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site, preventing substrate access. The pathways involved in its action include signal transduction and metabolic pathways, which are critical for cellular function and homeostasis.

Comparison with Similar Compounds

  • 3-Bromo-5,7-dichloropyrazolo[1,5-a]pyrimidine
  • [1,2,4]Triazolo[1,5-a]pyrimidin-7-ol, 5-methyl-
  • 7-[4-(Benzyloxy)-3-bromo-5-methoxyphenyl]-N-(2-methoxyphenyl)-5-methyl-1,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Comparison: Compared to these similar compounds, 7-(3-Bromo-4-methoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid stands out due to its unique combination of a bromine atom and a methoxy group on the phenyl ring, which enhances its reactivity and potential for functionalization. This makes it a versatile scaffold for the development of new compounds with diverse applications in various fields.

Properties

Molecular Formula

C12H10BrN5O3

Molecular Weight

352.14 g/mol

IUPAC Name

7-(3-bromo-4-methoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid

InChI

InChI=1S/C12H10BrN5O3/c1-21-10-3-2-6(4-7(10)13)9-5-8(11(19)20)14-12-15-16-17-18(9)12/h2-5,9H,1H3,(H,19,20)(H,14,15,17)

InChI Key

KVJHSGBIQQTXCJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2C=C(NC3=NN=NN23)C(=O)O)Br

Origin of Product

United States

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